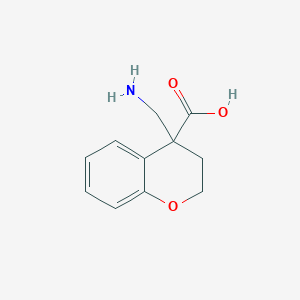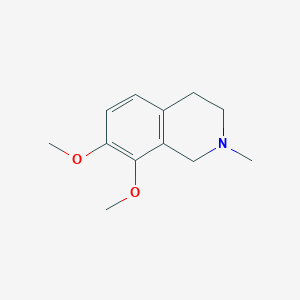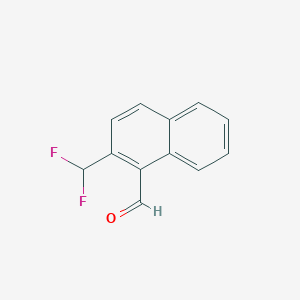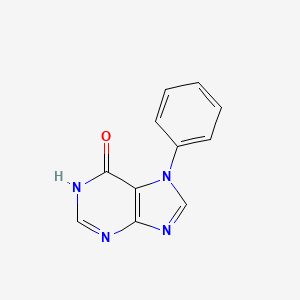
3-(2-Cyclohexylideneacetyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyclohexylideneacetyl)oxazolidin-2-one est un composé hétérocyclique appartenant à la classe des oxazolidinones. Ce composé se caractérise par sa structure unique, qui comprend un groupe cyclohexylidène lié à un cycle oxazolidinone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one peut être réalisée selon plusieurs méthodes. Une approche courante implique la cyclisation intramoléculaire de N-allylcarbamates en utilisant des composés d'iode hypervalent dans un milieu d'hexafluoroisopropanol . Une autre méthode comprend la recyclisation des 3-(2-hydroxyéthyl)-1-sulfonyluraciles par l'action de l'hydrure de sodium à température ambiante . Ces méthodes nécessitent généralement des conditions réactionnelles spécifiques et des catalyseurs pour atteindre des rendements élevés.
Méthodes de production industrielle : La production industrielle de la this compound peut impliquer une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour garantir l'efficacité et la rentabilité. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer le processus de production, le rendant ainsi adapté aux applications commerciales.
Analyse Des Réactions Chimiques
Types de réactions : La 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés.
Réactifs et conditions courants :
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium sont employés pour réduire des groupes fonctionnels spécifiques.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l'azoture de sodium ou les halogénures d'alkyle.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Biologie : La structure unique du composé en fait un candidat potentiel pour l'étude des interactions enzymatiques et de la liaison protéine-ligand.
Industrie : Elle est utilisée dans le développement de matériaux avancés et de procédés chimiques, contribuant à des innovations dans diverses applications industrielles.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, les oxazolidinones sont connues pour inhiber la synthèse des protéines bactériennes en se liant au centre de la peptidyl transférase du ribosome . Cette liaison empêche la formation de liaisons peptidiques, inhibant ainsi la croissance bactérienne. La structure unique du composé lui permet d'interagir avec diverses voies biologiques, ce qui en fait un outil polyvalent pour la recherche.
Composés similaires :
Linezolide : Un antibiotique oxazolidinone utilisé pour traiter les infections causées par des bactéries Gram-positives.
Tedizolide : Une oxazolidinone plus récente avec une puissance accrue et un spectre d'activité plus large.
Contezolide : Un autre dérivé d'oxazolidinone en cours d'investigation clinique pour ses propriétés antibactériennes.
Unicité : La this compound se distingue par son groupe cyclohexylidène spécifique, qui confère des propriétés chimiques et biologiques uniques.
Applications De Recherche Scientifique
3-(2-Cyclohexylideneacetyl)oxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This binding prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool for research.
Comparaison Avec Des Composés Similaires
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.
Contezolid: Another oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness: 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one stands out due to its specific cyclohexylidene group, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
3-(2-cyclohexylideneacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h8H,1-7H2 |
Clé InChI |
QRKPBTRHMBGPAS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC(=O)N2CCOC2=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)
![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)








![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)
